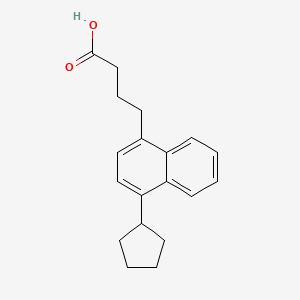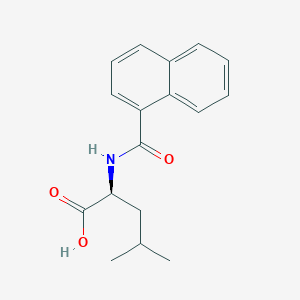
N-(Naphthalene-1-carbonyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Naphthamido)-4-methylpentanoic acid is an organic compound with a molecular formula of C17H19NO3 It is characterized by the presence of a naphthamido group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Naphthamido)-4-methylpentanoic acid typically involves the reaction of 1-naphthylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where 1-naphthylamine reacts with 4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of (S)-2-(1-Naphthamido)-4-methylpentanoic acid may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthamido group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The naphthamido group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthamido derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Naphthamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(1-Naphthamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The naphthamido group can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(1-Naphthamido)hexanoic acid
- N,N-Dimethyl-1-naphthamide
- N,N-Diethyl-1-naphthamide
Comparison
(S)-2-(1-Naphthamido)-4-methylpentanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the pentanoic acid backbone. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
215301-32-9 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-(naphthalene-1-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)10-15(17(20)21)18-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
LMUBPGYTWCKALM-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


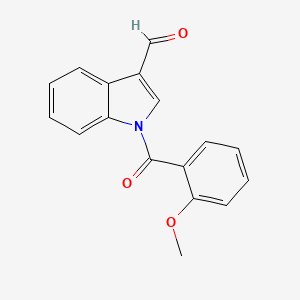

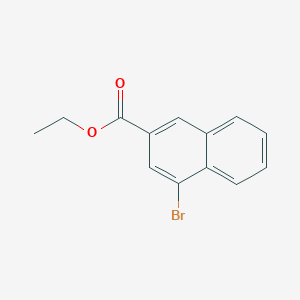
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
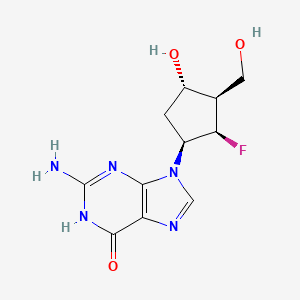


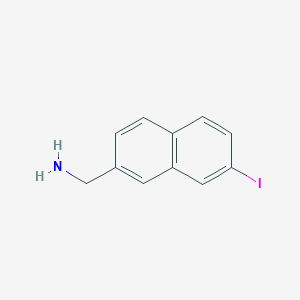
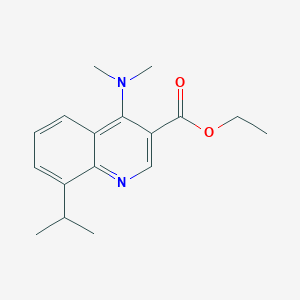

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
